molecular formula C28H33N3O B14950472 2-(4-benzhydryl-1-piperazinyl)-N-mesitylacetamide

2-(4-benzhydryl-1-piperazinyl)-N-mesitylacetamide

Cat. No.: B14950472
M. Wt: 427.6 g/mol
InChI Key: GYHCQNGGPUGZHJ-UHFFFAOYSA-N
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Description

2-(4-Benzhydryl-1-piperazinyl)-N-mesitylacetamide is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and an acetamide moiety attached to a mesityl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzhydryl-1-piperazinyl)-N-mesitylacetamide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydryl-1-piperazine.

    Acylation Reaction: The 4-benzhydryl-1-piperazine is then reacted with mesitylacetyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, controlled temperature conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzhydryl-1-piperazinyl)-N-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzhydryl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines or benzhydryl derivatives.

Scientific Research Applications

2-(4-Benzhydryl-1-piperazinyl)-N-mesitylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Pharmacology: The compound is investigated for its interactions with various receptors and enzymes in the body.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-benzhydryl-1-piperazinyl)-N-mesitylacetamide involves its interaction with specific molecular targets such as receptors or enzymes. The benzhydryl group may enhance its binding affinity to certain receptors, while the piperazine ring can modulate its pharmacokinetic properties. The mesitylacetamide moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzhydryl-1-piperazinyl)-1-phenylethanol: Known for its calcium entry-blocking activity.

    2-(4-Benzhydryl-1-piperazinyl)-N-(4-fluorophenyl)acetamide: Studied for its potential as a central nervous system agent.

    2-(4-Benzhydryl-1-piperazinyl)-N-(3-chloro-4-methylphenyl)acetamide: Investigated for its pharmacological properties.

Uniqueness

2-(4-Benzhydryl-1-piperazinyl)-N-mesitylacetamide is unique due to the presence of the mesityl group, which may impart distinct steric and electronic properties, potentially leading to unique biological activities and pharmacokinetic profiles compared to its analogs.

Properties

Molecular Formula

C28H33N3O

Molecular Weight

427.6 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C28H33N3O/c1-21-18-22(2)27(23(3)19-21)29-26(32)20-30-14-16-31(17-15-30)28(24-10-6-4-7-11-24)25-12-8-5-9-13-25/h4-13,18-19,28H,14-17,20H2,1-3H3,(H,29,32)

InChI Key

GYHCQNGGPUGZHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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